

## phase diagram of the H2SO4-SO3 system

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Compound of Interest		
Compound Name:	Oleum	
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## Introduction to the H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> System

The H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> system is a complex mixture in which sulfur trioxide dissolves in sulfuric acid to form a variety of polysulfuric acids. The most significant of these is disulfuric acid (or pyrosulfuric acid), H<sub>2</sub>S<sub>2</sub>O<sub>7</sub>, which exists in equilibrium with H<sub>2</sub>SO<sub>4</sub> and SO<sub>3</sub>. The overall composition is typically expressed in terms of the weight percentage of free SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub>.

The liquid phase of the **oleum** system is primarily a mixture of H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, and H<sub>2</sub>S<sub>2</sub>O<sub>7</sub>.[1] The solid-liquid phase diagram is characterized by the formation of several congruently and incongruently melting compounds, as well as eutectic mixtures. These correspond to hydrates of sulfuric acid and various pyrosulfuric acids.

# **Quantitative Data Presentation**

The solid-liquid phase equilibria of the H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> system are summarized in the tables below. The data are compiled from established sources and represent the key features of the phase diagram.

Table 1: Melting Points of Pure Components and Congruently Melting Compounds



Compound	Formula	Weight % SO₃	Melting Point (°C)
Sulfuric Acid	H <sub>2</sub> SO <sub>4</sub>	0	10.4
Disulfuric Acid	H <sub>2</sub> S <sub>2</sub> O <sub>7</sub>	44.9	35.2
Trisulfuric Acid	H2S4O10	62.2	0.5
Tetrasulfuric Acid	H <sub>2</sub> S <sub>4</sub> O <sub>13</sub>	71.3	32.5
Sulfur Trioxide	SO₃	100	16.9 (γ-form)

Table 2: Eutectic and Peritectic Points in the H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> System

Туре	Composition (Weight % SO₃)	Temperature (°C)	Phases in Equilibrium
Eutectic	8.0	-35	L + H <sub>2</sub> SO <sub>4</sub> ·H <sub>2</sub> O + H <sub>2</sub> SO <sub>4</sub>
Eutectic	32.5	8.5	L + H <sub>2</sub> SO <sub>4</sub> + H <sub>2</sub> S <sub>2</sub> O <sub>7</sub>
Eutectic	55.0	2.5	L + H <sub>2</sub> S <sub>2</sub> O <sub>7</sub> + H <sub>2</sub> S <sub>4</sub> O <sub>10</sub>
Eutectic	66.0	-11	L + H <sub>2</sub> S <sub>4</sub> O <sub>10</sub> + SO <sub>3</sub>
Peritectic	~16	~-12	L + H <sub>2</sub> SO <sub>4</sub> ·H <sub>2</sub> O ⇌ H <sub>2</sub> SO <sub>4</sub>

## **Experimental Protocols**

The determination of the H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> phase diagram requires specialized techniques due to the highly corrosive and reactive nature of the components. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is a primary method for establishing the temperatures and enthalpies of phase transitions.

# Differential Scanning Calorimetry (DSC) for Phase Diagram Determination

## Foundational & Exploratory





This protocol outlines the general procedure for determining the solid-liquid phase transitions in the H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> system using DSC.

Objective: To determine the temperatures of melting, crystallization, and other phase transitions for various compositions of H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> mixtures.

#### Materials and Equipment:

- Differential Scanning Calorimeter (DSC) with a suitable cooling system.
- Hermetically sealable, high-pressure crucibles made of a corrosion-resistant material (e.g., gold-plated stainless steel, tantalum, or glass ampoules).[2][3]
- High-purity sulfuric acid (98-100%).
- Stabilized liquid sulfur trioxide.
- Inert atmosphere glove box for sample preparation.
- Microbalance.
- Safety equipment: acid-resistant gloves, lab coat, full-face shield, and a fume hood.

#### Procedure:

- Sample Preparation (to be performed in an inert atmosphere glove box): a. Prepare a series of H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> mixtures with varying compositions (e.g., in 5-10 wt% SO<sub>3</sub> increments). b. Carefully weigh a small amount of the mixture (typically 5-20 mg) into a pre-weighed high-pressure DSC crucible.[3] c. Hermetically seal the crucible to prevent any loss of volatile components and to contain the corrosive sample. d. Accurately record the final mass of the sealed crucible and sample.
- DSC Analysis: a. Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell. b. Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon). c. Cool the sample to a temperature well below the expected lowest eutectic temperature (e.g., -100 °C). d. Heat the sample at a controlled rate (e.g., 2-5 °C/min). A slower heating rate can improve the resolution of thermal events.[3] e. Record the heat flow as a function of



temperature. Endothermic events (melting) and exothermic events (crystallization) will be observed as peaks or shifts in the baseline. f. After reaching the desired upper temperature (e.g., 50 °C), cool the sample at a controlled rate to observe crystallization events. g. Repeat the heating and cooling cycles to check for reproducibility and to investigate any metastable phases.

• Data Analysis: a. From the heating curve, determine the onset temperature of each endothermic peak, which corresponds to a phase transition (e.g., eutectic melting, melting of a pure component or compound). b. The peak area of a melting endotherm can be used to calculate the enthalpy of fusion. c. Plot the transition temperatures as a function of composition (wt% SO<sub>3</sub>) to construct the phase diagram. d. Identify eutectic points as the lowest melting temperatures for a given region of the diagram, and congruent melting points as maxima in the liquidus curve.

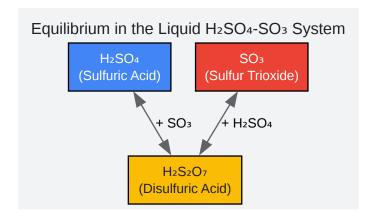
#### Safety Precautions:

- All handling of **oleum** should be conducted in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield, must be worn at all times.
- Ensure that a suitable neutralizing agent (e.g., sodium bicarbonate) is readily available in case of spills.
- The use of hermetically sealed, high-pressure crucibles is essential to prevent the release of corrosive vapors and potential damage to the DSC instrument.

## **Visualization of System Equilibria**

The following diagrams illustrate key relationships within the H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> system.

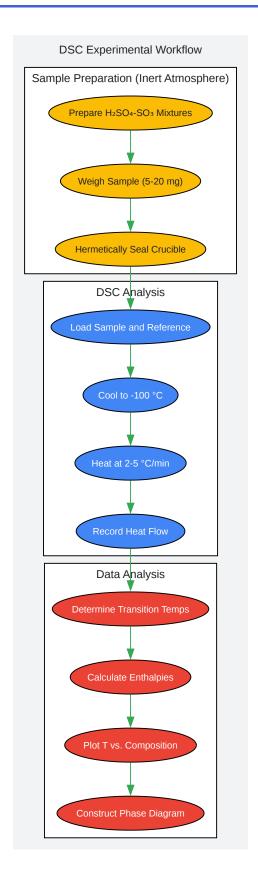




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Caption: Chemical equilibrium between sulfuric acid, sulfur trioxide, and disulfuric acid.





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Caption: Workflow for determining the H<sub>2</sub>SO<sub>4</sub>-SO<sub>3</sub> phase diagram using DSC.



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### References

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